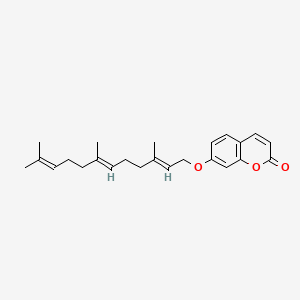

Umbelliprenin

Description

Umbelliprenin has been reported in Ferula assa-foetida, Heracleum yungningense, and other organisms with data available.

RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUGVNEWCZUAA-WOWYBKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317603 | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-17-7, 532-16-1, 30413-87-7 | |

| Record name | Umbelliprenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBELLIPRENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of Umbelliprenin: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Botanical Sources, Isolation Protocols, and Molecular Mechanisms of Action

Introduction

Umbelliprenin, a sesquiterpene coumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a thorough overview of the natural sources of Umbelliprenin, detailed methodologies for its extraction and quantification, and an exploration of its molecular interactions with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources of Umbelliprenin

Umbelliprenin is predominantly found as a secondary metabolite in various plant species, primarily within the Apiaceae (Umbelliferae), Rutaceae, and Asteraceae families. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the geographical and environmental conditions of its growth.

Major Botanical Sources

The most significant natural sources of Umbelliprenin belong to the genus Ferula of the Apiaceae family. Several species of Artemisia (Asteraceae) and Citrus (Rutaceae) have also been identified as sources of this compound.

Quantitative Analysis of Umbelliprenin in Plant Sources

The following table summarizes the quantitative data available for Umbelliprenin content in various plant sources. It is important to note that these values can exhibit considerable variability.

| Plant Family | Genus/Species | Plant Part | Concentration (% Dry Weight) | Reference(s) |

| Apiaceae | Ferula szowitsiana | Roots, Rhizomes, Oleo-gum-resin | Up to 3.2% | [1] |

| Apiaceae | Ferula assa-foetida | Roots, Rhizomes, Oleo-gum-resin | High concentrations reported | [1] |

| Apiaceae | Ferula persica | Roots, Rhizomes, Oleo-gum-resin | High concentrations reported | [1] |

| Apiaceae | Anethum graveolens (Dill) | Seeds | - | [2] |

| Apiaceae | Pimpinella anisum (Anise) | Seeds | - | [2] |

| Apiaceae | Ferulago campestris | - | - | [2] |

| Asteraceae | Artemisia absinthium | Aerial parts | 0.05% - 0.8% | [1][3] |

| Asteraceae | Artemisia vulgaris | Aerial parts | 0.05% - 0.8% | [1] |

| Rutaceae | Citrus spp. | Peel exocarps | - | [1] |

Experimental Protocols

The accurate extraction, isolation, and quantification of Umbelliprenin are crucial for research and development purposes. The following protocols provide a detailed guide for these procedures.

Extraction and Isolation of Umbelliprenin from Ferula Species

This protocol describes a general method for the extraction and isolation of Umbelliprenin from the roots and rhizomes of Ferula species.

Materials:

-

Dried and powdered root/rhizome material of Ferula sp.

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Silica gel for column chromatography (60-120 mesh)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Maceration:

-

Soak the powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive partitioning with n-hexane, chloroform, and ethyl acetate.

-

Collect the different fractions and concentrate them using a rotary evaporator. Umbelliprenin is expected to be enriched in the less polar fractions (n-hexane and chloroform).

-

-

Column Chromatography:

-

Pack a chromatography column with silica gel slurried in n-hexane.

-

Load the concentrated chloroform fraction onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and UV detection at 254 nm and 366 nm.

-

Combine the fractions containing the compound of interest (based on Rf value comparison with a standard) and concentrate to yield purified Umbelliprenin.

-

Quantification of Umbelliprenin using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of Umbelliprenin in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient Program: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B; 30-35 min, 5% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 320 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh about 10 mg of the dried plant extract.

-

Dissolve the extract in 10 mL of methanol (HPLC grade) in a volumetric flask.

-

Sonicate the solution for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation and Calibration:

-

Prepare a stock solution of Umbelliprenin standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

Quantification:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the Umbelliprenin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of Umbelliprenin in the sample using the regression equation from the calibration curve.

Molecular Mechanisms and Signaling Pathways

Umbelliprenin exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. Umbelliprenin has been shown to inhibit this pathway through multiple mechanisms.

Figure 1: Umbelliprenin's inhibitory effects on the Wnt/β-catenin signaling pathway.

Umbelliprenin has been demonstrated to downregulate the expression of key components of the Wnt pathway, including Wnt2, β-catenin, and Glycogen Synthase Kinase 3β (GSK-3β), including its phosphorylated (inactive) form.[3] This leads to a reduction in the nuclear translocation of β-catenin, thereby inhibiting the transcription of its target genes such as c-myc and survivin, which are critical for cell proliferation and survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Umbelliprenin has been shown to exert anti-inflammatory and anti-cancer effects by inhibiting this pathway.

References

The Umbelliprenin Biosynthesis Pathway in Ferula Species: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Biosynthetic Route, Enzymology, and Regulation of a Promising Bioactive Compound

Introduction

Umbelliprenin, a sesquiterpene coumarin predominantly found in plants of the Ferula genus (Apiaceae family), has garnered significant attention from the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and anti-leishmanial properties, making it a compound of interest for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the umbelliprenin biosynthesis pathway, detailing the enzymatic steps, precursor pathways, and regulatory mechanisms. It is designed to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the production and therapeutic potential of this valuable natural product.

The Core Biosynthetic Pathway: A Convergence of Two Major Metabolic Routes

The biosynthesis of umbelliprenin is a fascinating example of the convergence of two primary plant metabolic pathways: the phenylpropanoid pathway and the mevalonate (MVA) pathway . The former provides the coumarin backbone, umbelliferone, while the latter supplies the C15 isoprenoid chain, farnesyl pyrophosphate (FPP).

The Phenylpropanoid Pathway: Synthesis of the Umbelliferone Core

The formation of umbelliferone, the structural foundation of umbelliprenin, begins with the aromatic amino acid L-phenylalanine. This multi-step process is catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the pathway by catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. Transcriptome analysis of Ferula pseudalliacea has led to the identification and cloning of three PAL gene isoforms (FpPAL1-3), highlighting the genetic basis for this crucial step.[3]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. Transcriptome analysis of Ferula assafoetida has identified a multi-gene family of six members encoding for 4CL.[4]

-

ortho-Hydroxylation and Lactonization: The subsequent steps involve the ortho-hydroxylation of p-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, followed by a trans-cis isomerization of the side chain and spontaneous lactonization to form the characteristic coumarin ring structure of umbelliferone (7-hydroxycoumarin).[5]

The Mevalonate Pathway: Provision of the Farnesyl Moiety

The C15 isoprenoid unit that attaches to umbelliferone is synthesized via the cytosolic mevalonate (MVA) pathway. This pathway commences with acetyl-CoA and proceeds through a series of key intermediates:

-

Formation of Mevalonic Acid: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), the rate-limiting enzyme of this pathway.

-

Synthesis of Isoprenoid Building Blocks: Mevalonic acid is subsequently phosphorylated, decarboxylated, and dehydrated to yield the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Chain Elongation to Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, farnesyl pyrophosphate (FPP) .[6] Transcriptome analyses of Ferula species have identified candidate genes for both geranylgeranyl diphosphate synthase (GGPS) and farnesyl pyrophosphate synthase (FDPS), indicating the presence of the enzymatic machinery for isoprenoid precursor synthesis.[7][8]

The Final Step: Prenylation of Umbelliferone

The crucial and final step in umbelliprenin biosynthesis is the attachment of the farnesyl group from FPP to the 7-hydroxyl group of umbelliferone. This reaction is catalyzed by a prenyltransferase (PT) , specifically an umbelliferone 7-O-farnesyltransferase .

While a specific umbelliferone 7-O-farnesyltransferase has not yet been isolated and characterized from Ferula species, the existence of such an enzyme is strongly implied.[9] Studies on other plant species have identified membrane-bound prenyltransferases that catalyze the transfer of prenyl groups to aromatic substrates, including coumarins.[10][11] These enzymes often belong to the UbiA superfamily of prenyltransferases and exhibit a dependency on divalent cations like Mg²⁺ for their activity.[10] It is highly probable that a homologous enzyme is responsible for the final step in umbelliprenin biosynthesis in Ferula.

Visualization of the Umbelliprenin Biosynthesis Pathway

Figure 1: The biosynthetic pathway of umbelliprenin in Ferula species.

Regulation of Umbelliprenin Biosynthesis

The production of umbelliprenin, as a secondary metabolite, is tightly regulated in response to various developmental and environmental cues. This regulation occurs at multiple levels, including transcriptional control of biosynthetic genes and the influence of signaling molecules.

Transcriptional Regulation

The expression of genes encoding enzymes in both the phenylpropanoid and mevalonate pathways is controlled by various families of transcription factors. For the phenylpropanoid pathway, MYB transcription factors are known to be key regulators.[8] The differential expression of PAL and 4CL gene isoforms in different tissues of Ferula species suggests a complex transcriptional network that fine-tunes the production of the umbelliferone precursor.[3][4]

Signaling Molecules

Quantitative Data

While comprehensive quantitative data for the entire umbelliprenin biosynthetic pathway in Ferula is still emerging, available information provides valuable insights into the production and activity of this compound.

Table 1: Quantitative Data Related to Umbelliprenin and its Precursors

| Parameter | Value | Species/System | Reference |

| Umbelliprenin Yield (Ethanol Extraction) | 1.7% to 14.4% of total extract | Ferulago campestris | [16] |

| Umbelliferone MIC (Antibacterial) | 62.5 - 1000 µg/mL | Various bacteria | [17] |

| Umbelliferone Concentration (in vivo, brain) | 1.745 ± 0.116 µg/mL (when co-administered) | Mouse | [18] |

| FPP Concentration (in vitro) | 0.125 ± 0.010 pmol/10⁶ cells | NIH3T3 cells | [19] |

| Umbelliprenin IC₅₀ (Anti-inflammatory) | 0.0725 µM (soybean lipoxygenase) | In vitro | [6] |

| Umbelliprenin-induced Apoptosis (IC₅₀) | 12.3 µM | Human melanoma cells | [1] |

| Umbelliprenin Antileishmanial Activity (IC₅₀) | 17.1 µM | Leishmania major promastigotes | [20] |

Experimental Protocols

This section outlines generalized methodologies for key experiments relevant to the study of the umbelliprenin biosynthesis pathway. These protocols are based on established techniques and can be adapted for specific research needs.

Extraction and Quantification of Umbelliferone and Umbelliprenin by HPLC

This protocol describes a general method for the extraction and quantification of umbelliferone and umbelliprenin from Ferula plant material.

Workflow Diagram:

Figure 2: Workflow for extraction and HPLC quantification of coumarins.

Methodology:

-

Sample Preparation: Dry the Ferula plant material (e.g., roots) at room temperature and grind it into a fine powder.

-

Extraction:

-

Maceration: Suspend the powdered plant material in ethanol (e.g., 1:10 w/v) and stir at room temperature for an extended period (e.g., 24-48 hours).

-

Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in ethanol and sonicate in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

-

Sample for HPLC: Dissolve a known amount of the crude extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC Conditions (Example): [13][21][22][23]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small percentage of formic or acetic acid (e.g., 0.1%).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/Vis detector at a wavelength suitable for coumarins (e.g., 320-330 nm) or a mass spectrometer for more specific detection.

-

-

Quantification: Prepare a calibration curve using pure standards of umbelliferone and umbelliprenin of known concentrations. Calculate the concentration of the analytes in the plant extract based on the peak areas.

Heterologous Expression and Purification of a Candidate Prenyltransferase

This protocol provides a general framework for the expression and purification of a candidate umbelliferone 7-O-farnesyltransferase from Ferula in a heterologous host like E. coli.

Workflow Diagram:

Figure 3: Workflow for heterologous expression and purification of a prenyltransferase.

Methodology:

-

Gene Identification and Cloning: Identify candidate prenyltransferase genes from Ferula transcriptome data based on homology to known aromatic prenyltransferases. Amplify the coding sequence by PCR and clone it into a suitable bacterial expression vector containing an affinity tag (e.g., a polyhistidine-tag).

-

Heterologous Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression construct. Grow the bacterial culture to a mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis and Protein Extraction: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press. Centrifuge the lysate to separate the soluble protein fraction from the cell debris.

-

Protein Purification: Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Wash the column to remove non-specifically bound proteins and elute the target protein with a high concentration of imidazole.

-

Purity and Identity Confirmation: Analyze the purified protein fractions by SDS-PAGE to assess purity and estimate molecular weight. Confirm the identity of the protein by Western blotting using an antibody against the affinity tag.

In Vitro Assay for Umbelliferone Prenyltransferase Activity

This protocol describes a method to determine the enzymatic activity of a purified candidate prenyltransferase.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl or MOPS, pH 7.0-8.0)

-

Divalent cation (e.g., 10 mM MgCl₂)

-

Umbelliferone (prenyl acceptor, e.g., 50-200 µM)

-

Farnesyl pyrophosphate (FPP) (prenyl donor, e.g., 100-500 µM)

-

Purified prenyltransferase enzyme

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-16 hours).

-

Reaction Termination and Extraction: Stop the reaction by adding acid (e.g., HCl) and extract the products with an organic solvent like ethyl acetate.

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC or LC-MS to identify and quantify the formation of umbelliprenin.

-

Controls: Include negative controls such as reactions without the enzyme, without umbelliferone, or without FPP to ensure that the product formation is enzyme-dependent.

Conclusion and Future Perspectives

The biosynthesis of umbelliprenin in Ferula species represents a confluence of the well-established phenylpropanoid and mevalonate pathways, culminating in a prenylation step that is characteristic of many bioactive natural products. While significant progress has been made in identifying candidate genes and understanding the general enzymatic steps, further research is needed to fully elucidate the specific enzymes and regulatory networks involved in Ferula. The isolation and kinetic characterization of the umbelliferone 7-O-farnesyltransferase is a key area for future investigation. A deeper understanding of the transcriptional regulation and the influence of elicitors will be crucial for developing metabolic engineering strategies to enhance the production of umbelliprenin in either its native plant hosts or in microbial systems. The information presented in this guide provides a solid foundation for these future endeavors, which hold the promise of unlocking the full therapeutic potential of this remarkable compound.

References

- 1. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Phenylalanine Ammonia Lyase (PAL) Genes in Ferula pseudalliacea: Insights into the Phenylpropanoid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic flux analysis: recent advances in carbon metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. opendata.uni-halle.de [opendata.uni-halle.de]

- 11. d-nb.info [d-nb.info]

- 12. Umbelliprenin and lariciresinol isolated from a long-term-used herb medicine Ferula sinkiangensis induce apoptosis and G0/G1 arresting in gastric cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Umbelliferone (7-hydroxycoumarin): A non-toxic antidiarrheal and antiulcerogenic coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Umbelliprenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. Found primarily in plants of the Ferula genus, this compound presents a unique chemical architecture that underpins its biological effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Umbelliprenin, details the experimental methodologies for its characterization, and explores its interaction with key cellular signaling pathways. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

Umbelliprenin is classified as a sesquiterpene coumarin, a class of natural products characterized by a coumarin nucleus linked to a fifteen-carbon sesquiterpene moiety. The fundamental structure consists of a 7-hydroxycoumarin (umbelliferone) core, where the hydroxyl group is ether-linked to a farnesyl group.

IUPAC Name and Formula

-

IUPAC Name: 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one[1]

-

Chemical Formula: C₂₄H₃₀O₃[1]

Core Structural Features

The molecule can be deconstructed into two primary components:

-

Coumarin Core: A benzopyran-2-one structure, which is a common scaffold in many bioactive natural products.

-

Farnesyl Side Chain: A 15-carbon isoprenoid chain attached to the 7-position of the coumarin core via an ether linkage. This lipophilic side chain is crucial for the molecule's ability to traverse cellular membranes and interact with various biological targets.[1]

The chemical structure of Umbelliprenin is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of Umbelliprenin is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₃ | [1] |

| Molecular Weight | 366.49 g/mol | [2][3] |

| Appearance | White powder | [3] |

| Purity (typical) | ≥95.0% (HPLC) | [3] |

| Storage Temperature | -20°C | [3] |

Stereochemistry

The stereochemistry of Umbelliprenin is a critical aspect that influences its biological activity. While the molecule is achiral, the geometry of the double bonds within the farnesyl side chain is specifically defined.

Double Bond Geometry

The IUPAC name, 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, explicitly denotes the stereochemistry of the double bonds at positions 2 and 6 of the farnesyl chain as being in the E (entgegen) configuration. This trans- a trans-configuration is a key structural feature.

Chirality

Despite the presence of double bonds with defined stereochemistry, Umbelliprenin is an achiral molecule. This is because it lacks any stereocenters (chiral carbons), and it possesses a plane of symmetry that renders it superimposable on its mirror image.

Experimental Protocols for Structural Elucidation

Representative Protocol for Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. A comprehensive NMR analysis of a sesquiterpene coumarin like Umbelliprenin would involve a suite of 1D and 2D experiments.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the data.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry of double bonds.

-

| NMR Experiment | Typical Parameters | Information Obtained |

| ¹H NMR | 400 MHz, CDCl₃, 32 scans, 1.0 s relaxation delay | Proton chemical shifts, multiplicities, and coupling constants. |

| ¹³C NMR | 100 MHz, CDCl₃, 1024 scans, 2.0 s relaxation delay | Carbon chemical shifts and types. |

| COSY | 400 MHz, CDCl₃, 2 scans, 256 increments | ¹H-¹H spin-spin coupling networks. |

| HSQC | 400 MHz, CDCl₃, 2 scans, 256 increments | Direct ¹H-¹³C correlations. |

| HMBC | 400 MHz, CDCl₃, 4 scans, 256 increments | Long-range ¹H-¹³C correlations (2-3 bonds). |

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization).

-

Experimental Parameters:

-

Ionization Mode: Positive ion mode is typically used for coumarins.

-

Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺) and confirm the elemental formula.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern. This pattern can be used to identify structural motifs within the molecule. For Umbelliprenin, fragmentation would likely involve cleavage of the ether linkage and fragmentation of the farnesyl chain.

-

| MS Experiment | Typical Parameters | Information Obtained |

| Full Scan MS | ESI positive mode, mass range 100-1000 m/z | Accurate mass of the molecular ion and elemental composition. |

| Tandem MS (MS/MS) | Collision-induced dissociation (CID), collision energy ramp | Fragmentation pattern for structural confirmation. |

3.1.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and quantification of Umbelliprenin.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at a wavelength where the coumarin chromophore absorbs strongly (around 320 nm).

-

| HPLC Parameter | Typical Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~320 nm |

Modulation of Cellular Signaling Pathways

Umbelliprenin exerts its biological effects by modulating a number of key cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation. The interplay of these pathways is complex and represents a key area of ongoing research.

The anticancer and anti-inflammatory effects of Umbelliprenin are, in part, attributed to its ability to interfere with these signaling cascades. For instance, inhibition of the Wnt and PI3K/Akt/ERK pathways can lead to decreased cell proliferation and angiogenesis, while modulation of NF-κB and FoxO3 can influence inflammation and apoptosis.

Conclusion

Umbelliprenin is a fascinating natural product with a well-defined chemical structure and stereochemistry. Its biological activities are intrinsically linked to its molecular architecture, particularly the presence of the (2E,6E)-farnesyl side chain. The continued investigation of its interactions with cellular signaling pathways holds significant promise for the development of new therapeutic agents. This guide provides a foundational understanding of the key chemical and biological aspects of Umbelliprenin to aid researchers and drug development professionals in their future endeavors.

References

Umbelliprenin: A Comprehensive Technical Guide on its Anticancer Properties in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpenoid coumarin, has emerged as a promising phytochemical with significant anticancer potential. This technical guide provides an in-depth analysis of the cytotoxic and mechanistic properties of umbelliprenin against various breast cancer cell lines. It consolidates quantitative data from multiple studies, details key experimental protocols, and visualizes the complex signaling pathways involved. The evidence presented herein underscores umbelliprenin's ability to induce apoptosis and cell cycle arrest through the modulation of critical cellular signaling pathways, positioning it as a strong candidate for further investigation in the development of novel breast cancer therapies.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the development of novel and effective therapeutic strategies.[1] Natural compounds, owing to their structural diversity and fewer side effects, are a significant source of new anticancer agents.[2] Umbelliprenin (UMB), a sesquiterpene coumarin found predominantly in plants of the Ferula genus, has demonstrated potent antitumor activities across various cancer models.[2][3] In the context of breast cancer, umbelliprenin has been shown to decrease cell viability, inhibit proliferation, and induce programmed cell death in a dose-dependent manner.[2][4] This document serves as a technical resource, summarizing the current understanding of umbelliprenin's effects on breast cancer cells and the molecular mechanisms that underpin its anticancer activity.

Quantitative Data Summary: Cytotoxic Effects of Umbelliprenin

The cytotoxic efficacy of umbelliprenin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values for umbelliprenin have been determined across various breast cancer cell lines, demonstrating a dose- and time-dependent effect.

| Cell Line | IC50 Value | Incubation Time | Reference |

| MCF-7 | 40.8 µM | Not Specified | [5] |

| 30 - 75 µM | Not Specified | [2] | |

| 4T1 | 32.13 µg/mL | 24 hours | [6] |

| 24.53 µg/mL | 48 hours | [6] | |

| 71.36 µg/mL | 72 hours | [6] | |

| 30.9 ± 3.1 µg/mL | 24 hours | [7] | |

| 30.6 ± 2.6 µg/mL | 48 hours | [7] | |

| 62.2 ± 4.8 µg/mL | 72 hours | [7] |

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of umbelliprenin's anticancer properties. The following sections detail the protocols for key in vitro assays.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Breast cancer cells (e.g., 4T1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of umbelliprenin (e.g., 3.125 to 200 µg/mL), typically dissolved in a vehicle like DMSO. Control wells receive medium with the vehicle alone.[6]

-

Incubation: The plates are incubated for specified durations (e.g., 24, 48, and 72 hours).[6]

-

MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded and treated with umbelliprenin at its predetermined IC50 concentration for a specific time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[8][9] The mixture is incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis

Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Cells are treated with umbelliprenin, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A. RNase A ensures that only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[10][11]

Molecular Mechanisms of Action

Umbelliprenin exerts its anticancer effects by modulating multiple cellular processes and signaling pathways, primarily leading to apoptosis and cell cycle arrest.[2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Umbelliprenin has been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][4]

-

Intrinsic Pathway: Umbelliprenin can alter the mitochondrial membrane potential and upregulate the expression of pro-apoptotic proteins like BAX, while downregulating anti-apoptotic proteins.[7] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface. While less detailed in the context of umbelliprenin in breast cancer, its involvement in other cancers suggests a potential role.[2]

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Umbelliprenin has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[2][4] This arrest prevents the cells from entering the S phase (DNA synthesis), thereby halting their division.

The mechanism involves the modulation of key cell cycle regulatory proteins:

-

Upregulation of CDKIs: Umbelliprenin increases the expression of Cyclin-Dependent Kinase Inhibitors (CDKIs) such as p16 and p21.[4][7]

-

Downregulation of Cyclins and CDKs: It leads to a decrease in the levels of G1-phase cyclins (Cyclin D, Cyclin E) and their associated Cyclin-Dependent Kinases (CDK4, CDK2).[4][7]

-

pRB Modulation: The retinoblastoma protein (pRB) is a key regulator of the G1/S checkpoint. By inhibiting the activity of Cyclin/CDK complexes, umbelliprenin keeps pRB in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.[4]

Modulation of Signaling Pathways

The anticancer effects of umbelliprenin are a result of its ability to interfere with multiple oncogenic signaling pathways. Studies have shown that umbelliprenin can significantly affect the Wnt and NF-κB pathways, which are often dysregulated in breast cancer.[2] In vivo studies have further demonstrated that umbelliprenin can down-regulate the expression of markers associated with metastasis and angiogenesis, such as MMP-2, MMP-9, VEGF, and VCAM-1.[2]

Conclusion and Future Directions

Umbelliprenin demonstrates significant anticancer properties against breast cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. Its multifaceted mechanism of action, involving the modulation of critical proteins in the apoptosis and cell cycle pathways (e.g., BAX, caspases, p21, cyclins), highlights its therapeutic potential. Furthermore, its ability to impact key oncogenic signaling cascades like Wnt and NF-κB suggests a broad spectrum of antitumor activity.

Future research should focus on:

-

In Vivo Efficacy: Comprehensive studies in animal models of breast cancer are needed to validate the in vitro findings and assess the pharmacokinetics and bioavailability of umbelliprenin.

-

Combination Therapies: Investigating the synergistic effects of umbelliprenin with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced toxicity.

-

Target Identification: Elucidating the direct molecular targets of umbelliprenin will provide a deeper understanding of its mechanism of action and facilitate the development of more potent derivatives.

References

- 1. ijper.org [ijper.org]

- 2. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Joining up the scattered anticancer knowledge on auraptene and umbelliprenin: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. researchgate.net [researchgate.net]

- 8. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Umbelliferone exhibits anticancer activity via the induction of apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory effects of Umbelliprenin in vivo

An In-Depth Technical Guide to the In Vivo Anti-inflammatory Effects of Umbelliprenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring prenyloxy-coumarin found in various plants of the Ferula species, has garnered significant scientific interest for its diverse pharmacological activities.[1] Among its many properties, including anti-tumor, antioxidant, and antibacterial effects, its potent anti-inflammatory capabilities stand out.[1][2] This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of Umbelliprenin, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and workflows. The information is collated from multiple preclinical studies to serve as a resource for researchers and professionals in drug discovery and development.

In Vivo Models and Anti-inflammatory Efficacy

Umbelliprenin has been evaluated in several well-established animal models of inflammation, demonstrating significant efficacy in both acute and chronic inflammatory conditions.

-

Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation. In rats, Umbelliprenin has been shown to significantly inhibit the swelling induced by carrageenan injection, indicating its ability to suppress the initial phases of the inflammatory response.[3][4] The inflammatory process in this model is characterized by the release of pro-inflammatory mediators like bradykinin and histamine, followed by neutrophil infiltration and the production of prostaglandins.[5][6]

-

Chronic Inflammation and Arthritis Models: In a rat model of chronic inflammation mimicking rheumatoid arthritis, orally administered Umbelliprenin significantly reduced edema.[7] This suggests its potential for treating long-term inflammatory diseases by modulating key inflammatory cytokines.

-

Colitis and Neuroinflammation: In a mouse model of acetic acid-induced colitis, Umbelliprenin not only alleviated histopathological alterations in the colon but also mitigated associated behavioral disorders.[8] This was linked to a reduction in neuroinflammation and oxidative stress in the hippocampus, highlighting a potential gut-brain axis modulation.[8]

-

Tumor-Associated Inflammation: Studies in tumor-bearing mice have revealed that Umbelliprenin can inhibit inflammation within the tumor microenvironment.[9] It has been shown to decrease the expression of the critical inflammatory transcription factor NF-κB in tumor tissues.[9]

-

General Immunomodulation: In healthy, non-diseased mice, Umbelliprenin administration has been shown to modulate the systemic cytokine profile, inducing both anti-inflammatory and regulatory responses.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vivo studies, providing a clear comparison of Umbelliprenin's effects across different models and parameters.

Table 2.1: Efficacy of Umbelliprenin in Animal Models of Edema

| Model | Species | Umbelliprenin Dose | Efficacy | Reference |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rat | Not specified | 39% inhibition of edema | [3][4] |

| Chronic Inflammation (Adjuvant-Induced) | Rat | 64 mM/kg (oral) | Significant reduction in edema size (p < 0.01) |[7] |

Table 2.2: Modulation of Cytokines and Inflammatory Markers by Umbelliprenin in Non-Tumor Models

| Model | Species | Key Findings | Reference |

|---|---|---|---|

| Healthy C57/BL6 Mice | Mouse | Sera: Significantly increased IFN-γ and IL-4 (28-fold). Splenocytes: Significantly increased IL-10. Lower IFN-γ/IL-4 ratio. | [1][10] |

| Chronic Inflammation (Adjuvant-Induced) | Rat | Significantly lower serum TNF-α levels (p < 0.05). No significant effect on IL-17 levels. | [7] |

| Acetic Acid-Induced Colitis | Mouse | Decreased hippocampal gene expression of TNFα, IL1β, and TLR4. |[8] |

Table 2.3: Modulation of Cytokines and Inflammatory Markers by Umbelliprenin in Tumor Models

| Model | Species | Key Findings | Reference |

|---|---|---|---|

| 4T1 Mammary Tumor | Balb/c Mouse | Serum: Augmented IFNγ (p < 0.01), declined IL-4 (p < 0.01). Tumor Tissue: Significantly decreased expression of NF-κB, MMP2, MMP9, VCAM1 (p < 0.001). | [9] |

| CT26 Colorectal Cancer | Mouse | Significantly increased serum IFN-γ and decreased serum IL-4. |[2] |

Mechanistic Insights and Signaling Pathways

In vivo and complementary in vitro studies have elucidated several mechanisms through which Umbelliprenin exerts its anti-inflammatory effects.

-

Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the potent inhibition of lipoxygenase (LOX).[3][4] Umbelliprenin showed a remarkable inhibitory activity against soybean lipoxygenase with an IC50 value of 0.0725 µM.[3][4] The LOX pathway is responsible for producing leukotrienes, which are key mediators of inflammation. In vitro studies also suggest that Umbelliprenin can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]

-

Downregulation of the NF-κB Pathway: A critical and recurring finding is the ability of Umbelliprenin to inhibit the NF-κB signaling pathway.[9] NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[12][13] By suppressing NF-κB, Umbelliprenin can effectively shut down a major component of the inflammatory cascade.

-

Modulation of Cytokine Profiles: Umbelliprenin significantly alters the production of key cytokines. It consistently demonstrates an ability to reduce levels of the potent pro-inflammatory cytokine TNF-α.[7][8] Its effect on the T-helper (Th) cell balance appears to be model-dependent. In healthy mice, it promotes a Th2-predominant response by increasing IL-4 and the regulatory cytokine IL-10.[1][10] However, in tumor-bearing mice, it appears to promote a Th1 response by increasing IFN-γ and decreasing IL-4, which is beneficial for anti-tumor immunity.[2][9]

-

Inhibition of Upstream Receptors: In the context of colitis-associated neuroinflammation, Umbelliprenin was found to decrease the expression of Toll-like receptor 4 (TLR4), an upstream receptor that recognizes bacterial lipopolysaccharide (LPS) and triggers the NF-κB pathway.[8]

The following diagrams visualize these key mechanisms and experimental workflows.

Detailed Experimental Protocols

This section provides methodological details for key in vivo experiments cited in the literature.

4.1 Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the effect of a test compound on acute, localized inflammation.[3][4]

-

Animals: Male rats (species and strain may vary, e.g., Sprague-Dawley).[14]

-

Protocol:

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Umbelliprenin treatment groups.

-

Compound Administration: Umbelliprenin or vehicle is administered (e.g., intraperitoneally or orally) typically 30-60 minutes before the carrageenan injection.[6]

-

Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer before any injections.

-

Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the subplantar surface of the right hind paw.[6][15]

-

Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the typical duration of the acute response.[5]

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.

-

4.2 Adjuvant-Induced Chronic Inflammation in Rats

-

Objective: To assess the efficacy of a compound in a model of chronic, systemic inflammation that shares features with rheumatoid arthritis.

-

Animals: Male rats (e.g., Wistar or Lewis).

-

Protocol (based on[7]):

-

Induction: Chronic inflammation is induced, for example, by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the hind paw.

-

Confirmation: The development of chronic inflammation is confirmed after a set period (e.g., 7 days) by observing sustained edema and other arthritic signs.

-

Treatment: Oral administration of Umbelliprenin (e.g., at doses up to 64 mM/kg) or vehicle is initiated and continued daily for a specified duration (e.g., 9 days).

-

Monitoring: Body weight and edema size are monitored throughout the treatment period.

-

Terminal Analysis: At the end of the treatment period (e.g., Day 16), animals are euthanized. Blood is collected for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-17) via ELISA. Histopathological evaluation of the joints may also be performed.

-

4.3 Acetic Acid-Induced Colitis in Mice

-

Objective: To evaluate the effect of a compound on intestinal inflammation and associated central nervous system effects.

-

Animals: Male mice (e.g., NMRI).[8]

-

Protocol (based on[8]):

-

Induction: Colitis is induced via intra-rectal administration of acetic acid.

-

Treatment: Following induction, mice are treated for a consecutive period (e.g., 7 days) with Umbelliprenin, saline (vehicle control), or dexamethasone (positive control).

-

Behavioral Assessment: A battery of behavioral tests (e.g., forced swimming test, elevated plus maze) is conducted to assess comorbid anxiety- and depression-like behaviors.

-

Terminal Analysis: Animals are euthanized, and colon tissues are collected for histopathological evaluation. The hippocampus is dissected to measure total antioxidant capacity (TAC), malondialdehyde (MDA) levels (as a marker of oxidative stress), and the gene expression of inflammatory markers (TNFα, IL1β, TLR4) via RT-qPCR.

-

Conclusion

The collective in vivo evidence strongly supports the anti-inflammatory potential of Umbelliprenin. Its efficacy has been demonstrated in diverse models of acute, chronic, and organ-specific inflammation. The primary mechanisms of action appear to be multifactorial, involving the potent inhibition of the pro-inflammatory lipoxygenase enzyme and the downregulation of the critical NF-κB signaling pathway, leading to a reduction in key inflammatory mediators such as TNF-α. Furthermore, its ability to modulate T-cell responses and reduce neuroinflammation in a colitis model suggests a broader therapeutic potential. The conflicting data on cytokine modulation in healthy versus disease models warrant further investigation to fully characterize its immunomodulatory profile. These findings position Umbelliprenin as a promising lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. sid.ir [sid.ir]

- 5. researchgate.net [researchgate.net]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Umbelliprenin attenuates comorbid behavioral disorders in acetic acid-induced colitis in mice: mechanistic insights into hippocampal oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Umbelliprenin shows antitumor, antiangiogenesis, antimetastatic, anti-inflammatory, and immunostimulatory activities in 4T1 tumor-bearing Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and isolation of Umbelliprenin from plants

An In-depth Technical Guide to the Discovery and Isolation of Umbelliprenin from Plants

Introduction

Umbelliprenin is a naturally occurring sesquiterpene coumarin, a class of secondary metabolites found predominantly in plants belonging to the Apiaceae and Rutaceae families.[1][2] First isolated over 50 years ago, its biological activities have garnered significant scientific interest only in the last two decades.[1][2] Umbelliprenin is structurally similar to auraptene, another prenylated coumarin, differing only in the length of its 7-prenyloxy chain, which contains 15 carbons instead of 10.[3] This compound is found in various edible plants such as celery, coriander, and lemon, but it is particularly abundant in species of the Ferula genus.[1][2]

Extensive research has demonstrated a wide range of pharmacological properties for Umbelliprenin, including anticancer, anti-inflammatory, antioxidant, and antileishmanial activities.[1][4] Its potential as a therapeutic agent is underscored by its ability to modulate key cellular signaling pathways involved in cancer progression, such as angiogenesis and metastasis.[5][6] This guide provides a comprehensive overview of the discovery, isolation, and characterization of Umbelliprenin, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Plant Sources

Umbelliprenin was first identified more than half a century ago.[1][2] It is a prominent bioactive constituent of the genus Ferula (Apiaceae family), which comprises approximately 180 species.[7][8] The roots of Ferula species are a particularly rich source for isolating sesquiterpene coumarins like Umbelliprenin.[9]

Key plant sources include:

-

Ferula Species: Notably F. szowitsiana, F. sinkiangensis, and F. persica.[3][9][10][11][12]

-

Other Apiaceae Family Plants: Including Anethum graveolens (dill), Pimpinella anisum (anise), and Ferulago campestris (field ferula).[13][14]

-

Edible Plants: Found in smaller quantities in celery, coriander (Coriandrum sativum), angelica, and lemon (Citrus limon).[1][15]

-

Punica granatum (Pomegranate): Seeds have been identified as a source.[16]

Data Presentation: Quantitative Analysis of Umbelliprenin

The yield of Umbelliprenin varies significantly depending on the plant source, the part of the plant used, and the extraction methodology. Ethanol has been shown to be a highly effective solvent for its extraction.[13][14]

| Plant Species | Plant Part | Extraction Method | Solvent System | Yield of Umbelliprenin | Reference |

| Ferulago campestris | Seeds | Maceration / Ultrasound | Ethanol | 1.7% to 14.4% of total extract | [13][14] |

| Anethum graveolens (Dill) | Seeds | Maceration / Ultrasound | Ethanol | 1.7% to 14.4% of total extract | [13][14] |

| Pimpinella anisum (Anise) | Seeds | Maceration / Ultrasound | Ethanol | 1.7% to 14.4% of total extract | [13][14] |

| Punica granatum (Pomegranate) | Seeds | Ultrasound-Assisted | Absolute Ethanol | 6.53 ± 0.12 µg/g of dry extract | [16] |

Experimental Protocols

General Extraction of Umbelliprenin from Ferula Roots

This protocol describes a general method for extracting Umbelliprenin from the dried roots of Ferula species, a common source material.[10]

Materials and Equipment:

-

Dried and powdered roots of a Ferula species (e.g., F. szowitsiana)

-

Solvent: Absolute Ethanol (EtOH) or Methanol

-

Extraction apparatus: Soxhlet apparatus or an ultrasonic bath

-

Rotary evaporator

-

Filtration system (e.g., Whatman filter paper)

-

Glassware (beakers, flasks)

Procedure:

-

Preparation of Plant Material: Grind the dried roots of the Ferula plant into a fine powder to increase the surface area for solvent extraction.

-

Extraction:

-

Maceration/Soxhlet: Place the powdered root material (e.g., 100 g) in a cellulose thimble and extract with ethanol (e.g., 500 mL) in a Soxhlet apparatus for a period of 24-48 hours.

-

Ultrasound-Assisted Extraction (UAE): Suspend the powdered root material in ethanol in a flask. Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at room temperature.[16][17] This method is often faster and more efficient.

-

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 40-50°C. This process removes the solvent, yielding a crude extract.

-

Storage: Store the crude extract in a cool, dark place until further purification.

Isolation and Purification by Column Chromatography

This protocol details the purification of Umbelliprenin from the crude extract using column chromatography.[18]

Materials and Equipment:

-

Crude plant extract

-

Silica gel (for column chromatography, e.g., 70-230 mesh)

-

Glass chromatography column

-

Solvent system (mobile phase), typically a gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate)

-

Fraction collector or collection tubes

-

Thin-Layer Chromatography (TLC) plates for monitoring

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to settle, forming a packed bed.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the mobile phase and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the compounds based on their polarity.

-

Fraction Collection: Collect the eluate in separate fractions using a fraction collector or manually in test tubes.

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Visualize the spots under UV light. Fractions containing the same compound (as indicated by identical Rf values) are pooled together.

-

Final Concentration: Concentrate the pooled fractions containing pure Umbelliprenin using a rotary evaporator to yield the isolated compound. Purity is typically assessed to be >95%.[10]

Identification and Characterization

The identity and purity of the isolated Umbelliprenin are confirmed using various analytical techniques.[18][19]

A. High-Performance Liquid Chromatography (HPLC/UHPLC)

-

Purpose: To assess the purity of the isolated compound and for quantitative analysis.[13][16]

-

Typical System: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient mixture of acetonitrile and water, often with a small amount of formic acid, is a typical mobile phase.[13]

-

Detection: UV detection is set at a specific wavelength (e.g., 322 nm) to detect the coumarin chromophore.[13]

-

Result: A single, sharp peak at the characteristic retention time for Umbelliprenin indicates a high degree of purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the chemical structure of the isolated compound.

-

Experiments: Both ¹H-NMR and ¹³C-NMR experiments are performed.[18]

-

Result: The resulting spectra provide detailed information about the number and types of protons and carbons, their chemical environments, and their connectivity, allowing for unambiguous structural confirmation of Umbelliprenin.

C. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental composition of the compound.

-

Result: Mass spectrometry provides the molecular weight of Umbelliprenin (C24H30O3, MW: 366), further confirming its identity.[10]

Signaling Pathways and Experimental Workflows

Umbelliprenin exerts its biological effects by modulating several key signaling cascades within cells, particularly those related to cancer cell proliferation, angiogenesis, and metastasis.

Experimental Workflow for Umbelliprenin Isolation

The overall process from plant collection to the acquisition of the pure compound can be visualized as a multi-step workflow.

Caption: Workflow for the extraction and purification of Umbelliprenin.

Umbelliprenin's Inhibition of the PI3K/Akt/ERK Signaling Pathway

Studies have shown that Umbelliprenin can inhibit the PI3K/Akt/ERK signaling pathway, which is crucial for angiogenesis and metastasis in cancer cells.[5] It has been demonstrated to downregulate the expression of key genes and proteins in this pathway when stimulated by agents like Epidermal Growth Factor (EGF) or Cobalt Chloride (CoCl2), a hypoxia-mimicking agent.[5]

Caption: Umbelliprenin inhibits key nodes in the PI3K/Akt/ERK pathway.

Umbelliprenin's Induction of Apoptosis

Umbelliprenin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia and melanoma cells.[10][20][21] This process is mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10][21]

Caption: Umbelliprenin activates both extrinsic and intrinsic apoptosis.

Conclusion

Umbelliprenin stands out as a sesquiterpene coumarin with significant therapeutic potential, largely attributable to its potent anticancer and anti-inflammatory properties. The genus Ferula is the most prominent natural source, although it is distributed across several plant families. The successful isolation of Umbelliprenin relies on established phytochemical techniques, beginning with solvent extraction and followed by purification using column chromatography, with its identity confirmed through modern spectroscopic methods. The ability of Umbelliprenin to modulate critical cellular signaling pathways, thereby inhibiting cancer growth and inducing apoptosis, makes it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational framework of the technical procedures and scientific understanding necessary for researchers to explore the full potential of this valuable natural compound.

References

- 1. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]

- 6. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) [frontiersin.org]

- 9. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Umbelliprenin and lariciresinol isolated from a long-term-used herb medicine Ferula sinkiangensis induce apoptosis and G0/G1 arresting in gastric cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Item - Cytotoxicity of Umbelliprenin isolated from the seeds of Ferula sinkiangensis in three cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of various techniques for the extraction and determination of antioxidants in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins [ijbms.mums.ac.ir]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Overview of the Pharmacological Profile of Umbelliprenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse and promising pharmacological activities.[1][2] Found in various plants of the Apiaceae and Rutaceae families, particularly in the genus Ferula, this compound has demonstrated a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of umbelliprenin, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways to support further research and drug development endeavors.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₃ | [1] |

| Molecular Weight | 366 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 57.5 to 59.1 °C | [1] |

Pharmacological Activities

Anticancer Activity

Umbelliprenin exhibits potent anticancer effects across a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[3][4] A meta-analysis has suggested that umbelliprenin may have a slightly higher potency than the related compound auraptene, potentially due to its increased lipophilicity.[5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of umbelliprenin against various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |

| 4T1 | Breast Cancer | 32.13 µg/ml | 24 | [6] |

| 4T1 | Breast Cancer | 24.53 µg/ml | 48 | [6] |

| 4T1 | Breast Cancer | 71.36 µg/ml | 72 | [6] |

| MCF-7 | Breast Cancer | 30-75 µM | Not Specified | [7] |

| MDA-MB-231 | Breast Cancer | IC10: 20 µM, IC5: 10 µM | Not Specified | [8] |

| SKBR-3 | Breast Cancer | 103.9 µM | Not Specified | |

| CT26 | Colorectal Cancer | 51.4 ± 2.9 µM | 24 | [3] |

| HT29 | Colon Cancer | 36.4 ± 1.6 µM | 24 | [3] |

| DLD-1 | Colon Cancer | Not Specified (reduced viability at 10 µg/mL) | Not Specified | [3] |

| A549 | Lung Adenocarcinoma | 52 µM | Not Specified | [7] |

| QU-BD | Small Cell Lung Cancer | 47 µM | Not Specified | [7] |

| AGS | Gastric Cancer | 11.74 µM | Not Specified | [7] |

| BGC-823 | Gastric Cancer | 24.62 µM | Not Specified | [7] |